methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS: 124842-28-0) is a chiral amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the α-position, a methyl ester at the carboxyl terminus, and a ketone group at the γ-position. The compound’s molecular formula is C₁₀H₁₈N₂O₅, with a molecular weight of 246.26 g/mol . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates solubility in organic solvents. It is frequently utilized as a building block for introducing asparagine-like residues into peptides or as an intermediate in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBARHABTATAFQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87884-14-8 | |
| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The esterification can be achieved using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis targets the ester and Boc-protecting groups under specific conditions:
Key Findings :
-
Acidic hydrolysis selectively removes the Boc group without affecting the methyl ester.
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Prolonged basic conditions may lead to oxo-group side reactions (e.g., enolization) .
Nucleophilic Substitution at the Oxo Group
The 4-oxobutanoate moiety undergoes nucleophilic additions:
Mechanistic Insight :
-
The oxo group’s electrophilicity is enhanced by the adjacent ester, facilitating nucleophilic attack .
Reduction of the Oxo Group
Controlled reduction converts the ketone to a hydroxyl group:
| Reducing Agent | Conditions | Product | Stereoselectivity | Yield | Sources |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Methyl (2S)-2-Boc-amino-4-hydroxybutanoate | Racemic | 70% | |
| L-Selectride® | THF, -78°C, 30min | (2S,4S)-diastereomer | >95% de | 88% |
Note : Stereoselective reductions require bulky reducing agents to avoid racemization.
Peptide Coupling Reactions
The deprotected amino group participates in amide bond formation:
| Coupling Reagent | Base | Conditions | Product | Purity | Sources |
|---|---|---|---|---|---|
| HATU | DIPEA, DMF, RT | Dipeptide methyl ester | 92% (HPLC) | ||
| EDC/HOBt | NMM, CH₂Cl₂, 0°C → RT | Protected tripeptide | 85% (NMR) |
Optimization :
-
Coupling efficiency depends on steric hindrance from the Boc group.
-
DMF enhances solubility of hydrophobic peptide intermediates .
Oxidation Reactions
The oxo group can undergo further oxidation under stringent conditions:
| Oxidizing Agent | Conditions | Product | Byproducts | Yield | Sources |
|---|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6h | Methyl (2S)-2-Boc-amino-4-oxo-2-butenoate | MnO₂ | <20% | |
| TEMPO/NaOCl | CH₂Cl₂, 0°C, 2h | No reaction | – | – |
Limitations :
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
Boc-L-glutamic acid methyl ester is widely used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability during the synthesis process and ease of removal under mild acidic conditions. This allows for the selective deprotection of the amino group after peptide coupling reactions.
Case Study : A study demonstrated the use of Boc-L-glutamic acid methyl ester in synthesizing cyclic peptides that exhibit antimicrobial properties. The incorporation of this compound facilitated the formation of peptide bonds with other amino acids, leading to peptides with enhanced biological activity .
Drug Development
The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways. Its structural features allow it to mimic natural substrates effectively.
Case Study : Research published in a peer-reviewed journal highlighted the development of enzyme inhibitors using Boc-L-glutamic acid methyl ester as a core structure. These inhibitors showed promise in modulating metabolic pathways associated with cancer cell proliferation .
Bioconjugation
This compound serves as a versatile reagent in bioconjugation chemistry, where it can be used to attach biomolecules to surfaces or other molecules.
Antibody-Drug Conjugates (ADCs)
The compound's ability to form stable linkages makes it suitable for creating antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells.
Case Study : A recent study utilized Boc-L-glutamic acid methyl ester to link cytotoxic agents to monoclonal antibodies, resulting in ADCs that demonstrated improved efficacy against specific cancer types while minimizing systemic toxicity .
Material Science
In addition to its applications in medicinal chemistry, this compound is also explored for its potential use in material science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their properties or introduce functional groups that facilitate further chemical modifications.
Case Study : Research indicated that polymers synthesized with Boc-L-glutamic acid methyl ester exhibited improved mechanical properties and biocompatibility, making them suitable candidates for biomedical applications such as tissue engineering scaffolds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester group allows for further functionalization and modification of the molecule. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate
- CAS : 67706-68-7
- Molecular Formula: C₁₁H₁₉NO₅
- Key Differences :
- The oxo group is positioned at C3 instead of C4.
- Ethyl ester replaces the methyl ester, slightly increasing hydrophobicity (MW: 245.27 vs. 246.26).
Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate
- CAS : 101650-14-0
- Molecular Formula: C₁₀H₁₈INO₄
- Key Differences :
- A 4-iodo substituent replaces the 4-oxo group.
- Higher molecular weight (343.16 vs. 246.26) due to iodine.
- Functional Impact : The iodine enables cross-coupling reactions (e.g., Suzuki-Miyaura), making this derivative valuable in synthesizing halogenated bioactive molecules .
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate
- CAS : 385802-84-6
- Molecular Formula : C₁₈H₂₆N₂O₅
- Key Differences: Benzyl ester replaces the methyl ester, requiring hydrogenation for deprotection. A dimethylamino group at C4 introduces basicity.
- Functional Impact: The bulky benzyl group enhances stability in acidic conditions, while the dimethylamino modification can influence receptor binding in peptide mimetics .
Methyl (2R)-4-amino-2-[(tert-Butoxycarbonyl)amino]-4-oxobutanoate (Enantiomer)
- CAS : 147091-87-0
- Molecular Formula : C₁₀H₁₈N₂O₅
- Key Differences :
- R-configuration at the α-carbon vs. the S-configuration of the parent compound.
- Functional Impact : Enantiomeric differences critically affect biological activity; the R-form may exhibit distinct interactions in chiral environments .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also known as a Boc-protected amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO5
- SMILES : CC(C)(C)OC(=O)NC@@HC(=O)OC
- InChIKey : YRBARHABTATAFQ-ZETCQYMHSA-N
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This structural characteristic enhances its stability and reactivity towards various biological targets.
Synthesis Overview
The synthesis of this compound typically involves several steps, including:
- Protection of the amino group using the Boc group.
- Formation of the 4-oxobutanoate structure through appropriate acylation reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. The presence of the Boc group allows for selective modifications that can enhance binding affinity to enzyme active sites. For instance, derivatives of Boc-protected amino acids have been shown to inhibit serine proteases effectively, suggesting that this compound may exhibit similar properties.
Antimicrobial Properties
Some studies have reported that Boc-protected amino acid derivatives possess antimicrobial activity against various pathogens. The structural features of this compound may contribute to its potential effectiveness as an antimicrobial agent.
Case Studies
-
Inhibition of Serine Proteases : A study demonstrated that Boc-protected compounds could act as effective inhibitors of serine proteases, which are crucial in many physiological processes. The study highlighted that modifications on the amino acid backbone significantly affected the inhibitory potency.
Compound IC50 (µM) Target Enzyme This compound TBD Trypsin Related Boc-Amino Acid Derivative 5.0 Chymotrypsin -
Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar Boc-protected amino acids against gram-positive bacteria. Results indicated a promising activity profile, suggesting that this compound could be explored for further development.
Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Q & A
Q. What are the standard synthetic routes for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate?
Methodological Answer: The compound is typically synthesized via Boc-protection of the amine group followed by esterification. A common approach involves:
- Step 1: Introducing the Boc group to (2S)-2-amino-4-oxobutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) .
- Step 2: Methyl esterification of the carboxylic acid using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed esterification (H₂SO₄/MeOH) .
- Purification: Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity, with critical monitoring of residual solvents (e.g., methanol) via ¹H NMR .
Q. How is the stereochemical integrity of the compound maintained during synthesis?
Methodological Answer:
- Chiral Pool Strategy: Starting from L-aspartic acid derivatives preserves the (S)-configuration at C2 .
- Mild Reaction Conditions: Avoiding strong acids/bases prevents racemization. For example, Boc deprotection (if required) uses TFA in dichloromethane at 0°C to minimize epimerization .
- Analytical Validation: Chiral HPLC or polarimetry confirms enantiopurity post-synthesis .
Q. What are the common applications of this compound in peptide synthesis?
Methodological Answer:
- β-Amino Acid Precursor: The 4-oxo group enables reductive amination to introduce side chains, useful in constrained peptide design .
- Protecting Group Compatibility: The Boc group is stable under solid-phase peptide synthesis (SPPS) conditions, allowing sequential coupling with Fmoc-protected residues .
- Intermediate for Heterocycles: The ketone can undergo cyclization with hydrazines or ureas to form pyrazolone or pyrimidine rings in peptidomimetics .
Advanced Research Questions
Q. How can cross-metathesis be utilized to extend the carbon chain of this compound?
Methodological Answer:
- Olefin Metathesis: The 4-oxo group is converted to an α,β-unsaturated ester via Wittig reaction, enabling cross-metathesis with terminal alkenes (e.g., 1-decene) using Grubbs 2nd-generation catalyst .
- Post-Metathesis Processing: Hydrogenation (Pd/C, H₂) saturates the double bond, yielding elongated ω-oxo amino acid derivatives. For example, this approach produced methyl (2S)-2-Boc-amino-9-oxoundecanoate in 99% yield .
Q. What strategies are effective in preventing diketopiperazine formation during solid-phase peptide synthesis using this ester?
Methodological Answer:
- Side-Chain Anchoring: Incorporate the compound as a C-terminal ester anchored to 2-chlorotrityl resin, preventing cyclization during chain elongation .
- Temporary Protecting Groups: Use orthogonal protection (e.g., Alloc for the amine) to delay Boc deprotection until the final cleavage step .
- Low-Concentration Coupling: Dilute conditions (0.01 M) in DMF reduce intramolecular cyclization rates during activation with HATU/DIPEA .
Q. How does the presence of the tert-butoxycarbonyl group influence the compound's reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Steric Hindrance: The bulky Boc group slows aminolysis of the methyl ester, requiring elevated temperatures (40–50°C) for reactions with primary amines .
- Acid Sensitivity: The Boc group is labile under acidic conditions (e.g., TFA), enabling selective deprotection without affecting the ester. This is exploited in sequential deprotection-coupling strategies .
- Comparative Reactivity: In contrast, acetyl-protected analogs react faster in aminolysis but lack the Boc group’s orthogonality in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
